

Application Notes and Protocols: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

Cat. No.: B135653

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the medicinal chemistry applications of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**, a key intermediate in the synthesis of the loop diuretic, Torsemide. This document details its physicochemical properties, synthesis protocols, and its role in drug development.

Chemical and Physical Properties

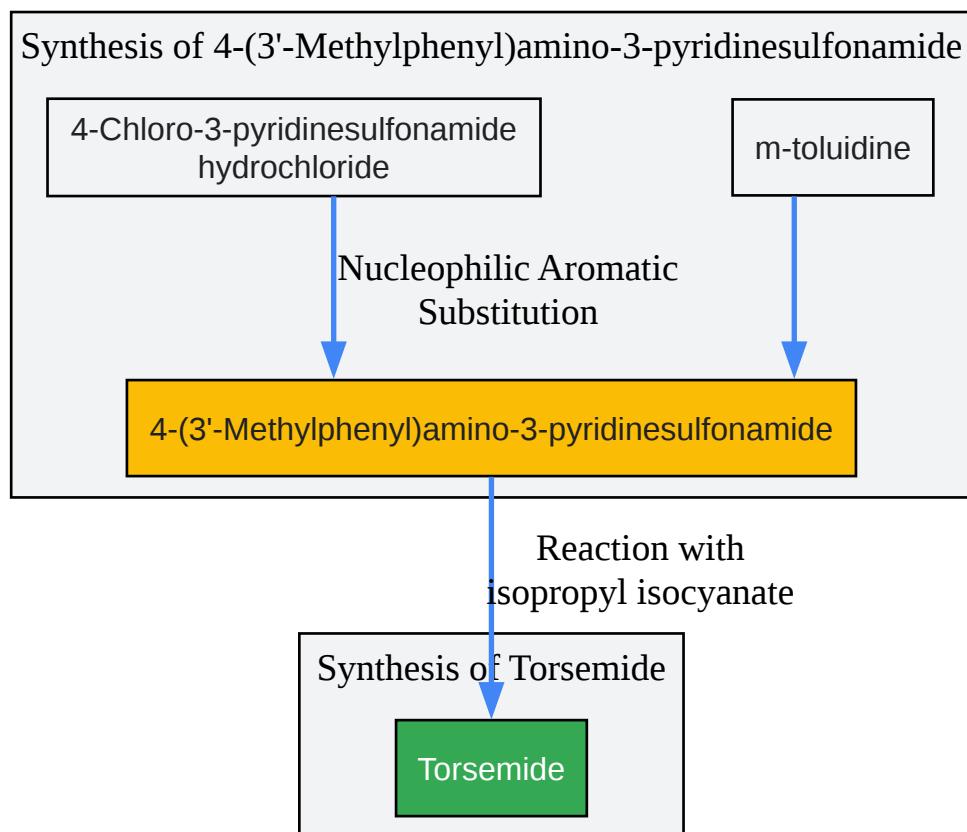
4-(3'-Methylphenyl)amino-3-pyridinesulfonamide is a pyridine derivative with the molecular formula C₁₂H₁₃N₃O₂S.^[1] It is also known as Torsemide Impurity B or Torsemide Related Compound A.^[1] Its key properties are summarized in the table below.

Property	Value	Reference
CAS Number	72811-73-5	[1] [2]
Molecular Formula	C12H13N3O2S	[1] [2] [3]
Molecular Weight	263.32 g/mol	[1] [2] [3]
Appearance	White to off-white solid	[1]
Melting Point	162-164 °C	[1]
Solubility	Slightly soluble in water; soluble in organic solvents like hot methanol and DMSO.	[4]
Purity	≥ 98% (HPLC)	[4]

Application in Drug Synthesis

The primary and well-documented application of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** is as a crucial intermediate in the manufacturing of Torsemide.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#) Torsemide is a potent loop diuretic used in the management of edema associated with congestive heart failure, renal disease, or hepatic disease, and for the treatment of hypertension.

The synthesis of Torsemide from this intermediate involves the reaction of the sulfonamide group with isopropyl isocyanate.



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Caption: Synthetic pathway from starting materials to Torsemide, highlighting the role of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide**.

Experimental Protocols

Synthesis of 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide

This protocol describes the synthesis of **4-(3'-Methylphenyl)amino-3-pyridinesulfonamide** from 4-chloro-3-pyridinesulfonamide hydrochloride and m-toluidine.[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- 4-chloro-3-pyridinesulfonamide hydrochloride
- m-toluidine

- Water
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Methanol (MeOH)
- Activated Carbon (e.g., Darco KB)
- Celite

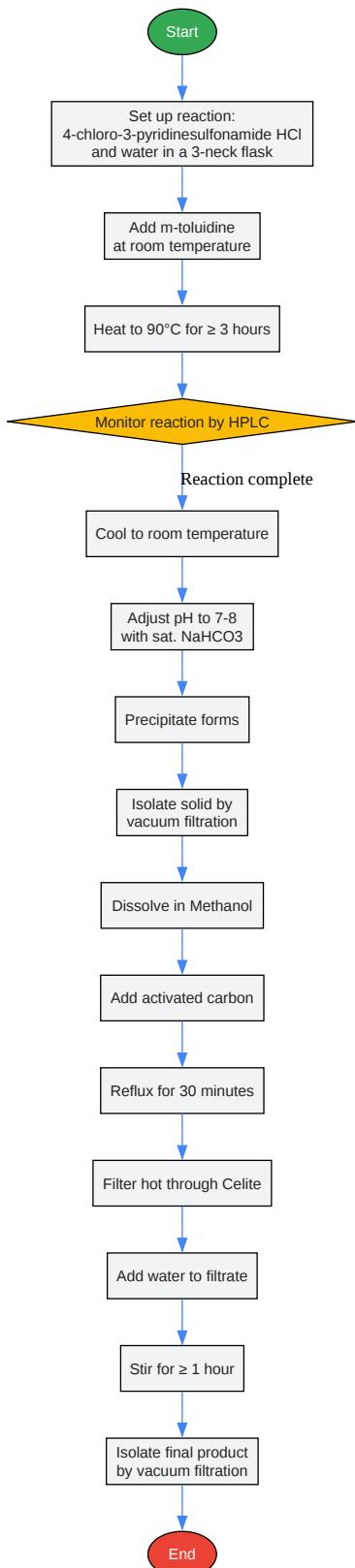
Equipment:

- 2 L three-neck flask
- Mechanical stirrer
- Thermometer
- Condenser
- Heating mantle
- Vacuum filtration apparatus
- HPLC system for reaction monitoring

Procedure:

- Reaction Setup: In a 2 L three-neck flask equipped with a mechanical stirrer, thermometer, and condenser, add 500 ml of water and 100 g (0.44 mol) of 4-chloro-3-pyridinesulfonamide hydrochloride to create a suspension.[4][7][8]
- Addition of Reactant: At room temperature, add 49.2 ml (0.46 mol) of m-toluidine to the suspension.[4][7][8]
- Reaction: Heat the reaction mixture to 90°C and maintain this temperature for a minimum of 3 hours.[4][7][8] Monitor the progress of the reaction by HPLC.

- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully adjust the pH of the reaction mixture to 7-8 using a saturated NaHCO₃ solution (approximately 1.1 L).[4][7]
- Isolation: The product will precipitate out of the solution. Isolate the beige solid by vacuum filtration.
- Purification:
 - Dissolve the wet solid in 1.0 L of methanol at room temperature.
 - Add 25 g of activated carbon (Darco KB) to the solution.
 - Reflux the solution for 30 minutes.
 - Filter the hot solution through a pad of celite to remove the activated carbon, and rinse the celite with 200 ml of hot methanol.
 - To the filtrate, add 1.2 L of water and stir for at least 1 hour at room temperature to precipitate the purified product.
- Final Product: Isolate the purified product by vacuum filtration to obtain a solid with a purity of approximately 99.8%.[4][7]

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